molecular formula C8H12O2 B1353642 Cyclooctane-1,3-dione CAS No. 935-29-5

Cyclooctane-1,3-dione

Cat. No. B1353642
CAS RN: 935-29-5
M. Wt: 140.18 g/mol
InChI Key: OOOLFZKAFMJAJK-UHFFFAOYSA-N
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Description

Cyclooctane-1,3-dione is a chemical compound with the CAS Number 935-29-5 . It has a molecular weight of 140.18 and its IUPAC name is 1,3-cyclooctanedione . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code of Cyclooctane-1,3-dione is 1S/C8H12O2/c9-7-4-2-1-3-5-8(10)6-7/h1-6H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Cyclooctane-1,3-dione derivatives are known to undergo various chemical reactions . For example, the ring opening of the obtained bis (oxiranes) upon treatment with sodium azide was investigated . The reaction path was found to be determined by the reciprocal orientation of oxygen atoms in the oxirane moieties .


Physical And Chemical Properties Analysis

Cyclooctane-1,3-dione is a solid compound . It has a molecular weight of 140.18 . The compound’s IUPAC name is 1,3-cyclooctanedione .

Scientific Research Applications

Photocycloaddition and Fullerenes

Cyclooctane-1,3-dione has been studied for its photocycloaddition properties. Research conducted by Jensen et al. (1997) revealed that irradiation of cyclic 1,3-diones with C60 in benzene leads to the formation of fused furanylfullerenes. This process differs from the expected De Mayo cyclooctane-1,3-dione addition product, indicating unique photocycloaddition behavior (Jensen et al., 1997).

Transannular Cyclization Reactions

Cyclooctane-1,3-dione undergoes transannular cyclization reactions, as demonstrated by Malamidou-Xenikaki (1996). This process results in the synthesis of substituted 2,6-diazatricycloalkanes and their acetylation products, showcasing its utility in complex organic synthesis (Malamidou-Xenikaki, 1996).

Synthesis and Photochemistry

Kayama et al. (1974) explored the synthesis and photochemistry of cis-2-Cyclooctene-1,4-dione, starting from 1,3-cyclooctadiene. This study highlights the chemical versatility and reactivity of cyclooctane-1,3-dione derivatives under various conditions, including photoirradiation (Kayama et al., 1974).

Large-Scale Synthesis

In 2011,Sims et al. reported the large-scale synthesis of 1,3-cyclooctanedione, a precursor to difluorinated cyclooctyne used in copper-free click chemistry. This synthesis demonstrates the potential of cyclooctane-1,3-dione derivatives in bioorthogonal chemistry and its applications in complex biochemical reactions (Sims et al., 2011).

Applications in Heterocycles Synthesis

Sharma, Kumar, and Das (2020) described the use of cyclohexane-1,3-dione derivatives as versatile scaffolds for synthesizing various value-added organic molecules, including six-membered oxygen heterocycles. These heterocycles are intermediates in synthesizing numerous bioactive molecules, demonstrating the importance of cyclooctane-1,3-dione derivatives in organic and medicinal chemistry (Sharma, Kumar, & Das, 2020).

Corrosion Inhibition

Maleki et al. (2016) explored the use of 1,8-dioxooctahydroxanthene derivatives, synthesized from cyclohexane-1,3-dione, as corrosion inhibitors for mild steel in hydrochloric acid solutions. This study highlights an industrial application of cyclooctane-1,3-dione derivatives, emphasizing their utility in materials science (Maleki et al., 2016).

Synthesis and Reactivity in Organometallic Compounds

Hunt, Wang, and Richmond (2009) investigated the synthesis and reactivity of platinum(II) compounds containing redox-active diphosphine ligands derived from cyclooctane-1,3-dione derivatives. This research underscores the compound's relevance in organometallic chemistry and its potential in developing novel metal complexes (Hunt, Wang, & Richmond, 2009).

Safety And Hazards

While specific safety and hazards information for Cyclooctane-1,3-dione is not available in the retrieved papers, general safety measures for handling chemical compounds should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Cyclohexane-1,3-dione derivatives, which are structurally similar to Cyclooctane-1,3-dione, have been suggested as potential therapeutic agents for non-small-cell lung cancer (NSCLC) . This suggests that Cyclooctane-1,3-dione and its derivatives could also have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

cyclooctane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-4-2-1-3-5-8(10)6-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOLFZKAFMJAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454151
Record name Cyclooctane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctane-1,3-dione

CAS RN

935-29-5
Record name 1,3-Cyclooctanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
GS Thompson, JA Hirsch - The Journal of Organic Chemistry, 1998 - ACS Publications
Cycloalkane-1,3-diones with ring sizes 7−10 have been converted to their enolates and subjected to a variety of ethylation and methylation reagent/solvent systems. The greatest …
Number of citations: 13 pubs.acs.org
KN Sedenkova, OV Ryzhikova, SA Stepanova… - Molecules, 2022 - mdpi.com
Reactions of oxirane ring opening provide a powerful tool for regio- and stereoselective synthesis of polyfunctional and heterocyclic compounds, widely used in organic chemistry and …
Number of citations: 1 www.mdpi.com
KN Sedenkova, KS Andriasov… - European Journal of …, 2018 - Wiley Online Library
A series of polycyclic hydrocarbons containing cyclopropane moieties 1,2‐annelated or spiro‐condensed with a cyclooctane ring were investigated under oxidative conditions. Four …
AW Jensen, A Khong, M Saunders… - Journal of the …, 1997 - ACS Publications
Irradiation of cyclic 1,3-diones (1a and 2a) with C 60 in benzene leads to formation of two fused furanylfullerenes, one achiral (3) and the other chiral (4), as opposed to the expected De …
Number of citations: 76 pubs.acs.org
NJG Webster - 1987 - elibrary.ru
The photochemical cycloaddition of an enone to an olefin is a very versatile tool in synthetic chemistry. Notwithstanding, macrocyclic or acyclic enones have had little use in such …
Number of citations: 0 elibrary.ru
N Acton, A Brossi, DL Newton… - Journal of medicinal …, 1980 - ACS Publications
Treatment of all-trans-retinal with a series of 1, 3-diketones using Knoevenagel conditions gave the expected condensation products. These retinylidene 1, 3-diketones were …
Number of citations: 46 pubs.acs.org
G Engling, T Emrick, J Hellmann… - The Journal of …, 1994 - ACS Publications
Bicyclo [3.3. 0] octane-2, 8-dione (1) has been prepared in several different ways. 1 2However, with one exception (a nine-steppreparation beginning with 5-(hydroxymethyl)-norbornene…
Number of citations: 9 pubs.acs.org
K Yamada, H Iwadare, T Mukaiyama - Chemical and pharmaceutical …, 1997 - jstage.jst.go.jp
Construction of the AB—ring system of the taxane framework via an A-ring annulation strategy was demonstrated by base-mediated intramolecular aldol reaction of (Z)-2, 2—dimethyl-3-…
Number of citations: 4 www.jstage.jst.go.jp
MF Debets, CWJ van der Doelen, FPJT Rutjes… - …, 2010 - Wiley Online Library
Covalently bound azide on a (small) organic molecule or a (large) biomolecular structure has proven an important handle for bioconjugation. Azides are readily introduced, small, and …
MC Pirrung, NJG Webster - The Journal of Organic Chemistry, 1987 - ACS Publications
The intramolecular photochemical [2+ 2] cycloadditions of a number of 4'-substituted (3'-butenyloxy)-cyclooctenones have been studied. Two classes of substrates were found. One …
Number of citations: 87 pubs.acs.org

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